2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol
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Overview
Description
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol is an organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with 2,2,2-trifluoroethanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethoxy functionality.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another compound with a trifluoroethoxy group, used in different applications
Uniqueness
2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol is unique due to its butenol backbone, which imparts distinct chemical properties and reactivity compared to other trifluoroethoxy compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
CAS No. |
659-51-8 |
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Molecular Formula |
C6H9F3O2 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)but-3-en-1-ol |
InChI |
InChI=1S/C6H9F3O2/c1-2-5(3-10)11-4-6(7,8)9/h2,5,10H,1,3-4H2 |
InChI Key |
ALWRDFXXZWWEBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)OCC(F)(F)F |
Origin of Product |
United States |
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